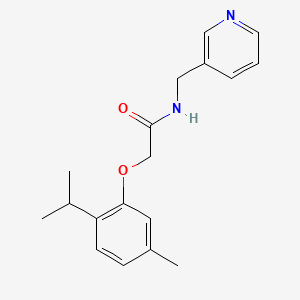![molecular formula C12H15Cl2NO B5115314 [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5115314.png)
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol, also known as lofentanil, is a synthetic opioid that belongs to the family of fentanyl analogs. It was first synthesized in 1976 by a team of researchers at Janssen Pharmaceutica and has since been used in scientific research for its potent analgesic effects.
Wirkmechanismus
Lofentanil acts on the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It binds to the receptor with high affinity and activates downstream signaling pathways that inhibit the transmission of pain signals in the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression, as well as other effects such as nausea, vomiting, and constipation. Lofentanil has also been shown to have immunomodulatory effects, with the potential to modulate the immune response in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol in lab experiments include its potent analgesic effects, which can be useful in pain models, and its high affinity for the mu-opioid receptor, which can be useful in studying receptor activation and signaling pathways. However, the limitations of using this compound include its potential for respiratory depression and other side effects, which can complicate experimental design and interpretation.
Zukünftige Richtungen
For research on [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol include investigating its potential as a therapeutic agent for pain management and other conditions, as well as further elucidating its mechanisms of action and developing new analogs with improved pharmacological properties. Additionally, research on the immunomodulatory effects of this compound may lead to new insights into the role of opioids in modulating the immune response.
Synthesemethoden
The synthesis of [1-(3,4-dichlorobenzyl)-2-pyrrolidinyl]methanol involves several steps, including the reaction of 3,4-dichlorobenzyl chloride with 2-pyrrolidinone to form the intermediate 1-(3,4-dichlorobenzyl)-2-pyrrolidinone. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by N-methylation with methyl iodide to yield this compound.
Wissenschaftliche Forschungsanwendungen
Lofentanil has been used extensively in scientific research for its potent analgesic effects. It has been shown to be more potent than fentanyl, with a greater duration of action and a lower incidence of respiratory depression. Lofentanil has also been used in studies investigating the mechanisms of opioid receptor activation and the development of opioid tolerance.
Eigenschaften
IUPAC Name |
[1-[(3,4-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(15)8-16/h3-4,6,10,16H,1-2,5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPJMCBZZRURAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC(=C(C=C2)Cl)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(3-methylbenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5115233.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5115243.png)

![3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanamide](/img/structure/B5115261.png)
![4-[(1-{[5-(phenoxymethyl)-3-isoxazolyl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B5115273.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115287.png)
![N-(1-{1-[4-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5115295.png)
![N-[1-(4-ethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5115306.png)

![tetraethyl [3-(diethylamino)-1,2-propanediyl]bis(phosphonate)](/img/structure/B5115319.png)

![4-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5115332.png)

![7-(5-ethyl-4H-1,2,4-triazol-3-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5115340.png)
